molecular formula C9H6BrNO B3178856 7-Bromoquinolin-6-ol CAS No. 84174-71-0

7-Bromoquinolin-6-ol

Cat. No.: B3178856
CAS No.: 84174-71-0
M. Wt: 224.05 g/mol
InChI Key: FJWCPOBQDFEVJT-UHFFFAOYSA-N
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Description

7-Bromoquinolin-6-ol is a heterocyclic aromatic compound with the molecular formula C9H6BrNO. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 7th position and a hydroxyl group at the 6th position makes this compound unique and of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoquinolin-6-ol typically involves the bromination of 6-methoxyquinoline followed by demethylation. One common method includes the following steps :

    Bromination: 7-Bromo-6-methoxyquinoline is synthesized by reacting 6-methoxyquinoline with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Demethylation: The 7-Bromo-6-methoxyquinoline is then treated with boron tribromide (BBr3) in dichloromethane (DCM) at low temperatures (-78°C) and then warmed to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromoquinolin-6-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group at the 6th position can participate in oxidation and reduction reactions.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can modify the hydroxyl group to form quinone or alcohol derivatives.

Scientific Research Applications

7-Bromoquinolin-6-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromoquinolin-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6th position and the bromine atom at the 7th position allow it to form hydrogen bonds and halogen bonds with biological molecules. This can lead to inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Similar in structure but lacks the hydroxyl group at the 6th position.

    8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of the 6th.

    7-Bromoisoquinoline: Similar structure but with a different arrangement of the nitrogen atom in the ring.

Uniqueness

7-Bromoquinolin-6-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

7-bromoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWCPOBQDFEVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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